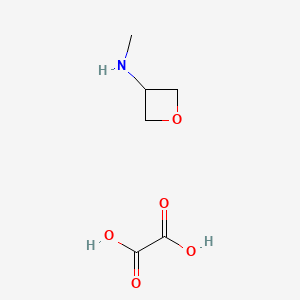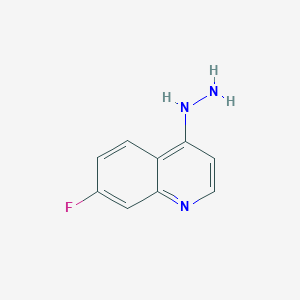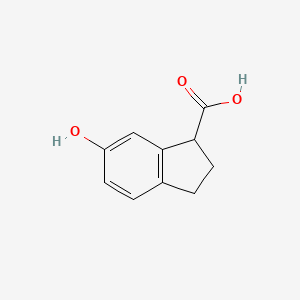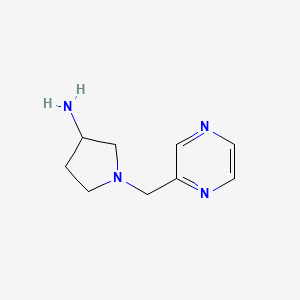
Dimethyl (2-oxopropanimidoyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-oxopropanimidoyl)phosphonate is an organophosphorus compound with the molecular formula C5H11O4P. It is also known as dimethyl acetonylphosphonate. This compound is characterized by the presence of a phosphonate group attached to a 2-oxopropanimidoyl moiety. It is a versatile reagent used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (2-oxopropanimidoyl)phosphonate can be synthesized through several methods. One common approach involves the acylation of methylphosphonates. This method includes the metalation of dialkyl methylphosphonates, followed by the reaction of the resulting organolithium reagent with acetyl chloride or its synthetic equivalent . Another synthetic route is the Michaelis-Arbuzov reaction, where haloacetones react with trialkyl phosphites. For instance, iodoacetone can be used to obtain the target compound in good yields .
Industrial Production Methods: Industrial production of this compound typically involves the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction between trialkyl phosphites and haloacetones, such as iodoacetone, is favored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2-oxopropanimidoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-oxopropanimidoyl)phosphonate has several applications in scientific research:
Biology: The compound is studied for its potential use in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (2-oxopropanimidoyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the 2-oxopropanimidoyl moiety can undergo electrophilic addition reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Dimethyl acetonylphosphonate: Similar structure but lacks the 2-oxopropanimidoyl moiety.
Dimethyl (2-oxopropyl)phosphonate: Similar but with a different substituent on the phosphonate group.
Uniqueness: Dimethyl (2-oxopropanimidoyl)phosphonate is unique due to its combination of the phosphonate group and the 2-oxopropanimidoyl moiety, which provides distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
1-dimethoxyphosphoryl-1-iminopropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO4P/c1-4(7)5(6)11(8,9-2)10-3/h6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSXFTVEZFXANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=N)P(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)

![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)


![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)

![5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione](/img/structure/B11911101.png)
![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B11911112.png)

![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)


![5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride](/img/structure/B11911140.png)
